molecular formula C16H15NO B5737740 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone CAS No. 77820-60-1

1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone

Cat. No.: B5737740
CAS No.: 77820-60-1
M. Wt: 237.30 g/mol
InChI Key: UODBUAYIIUXCEO-UHFFFAOYSA-N
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Description

1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of an ethanone group attached to a phenyl ring, which is further connected to an isoindoline moiety. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone can be achieved through various synthetic routes. One common method involves the reaction of 4-bromoacetophenone with isoindoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents to introduce different functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone and its derivatives:

  • Anti-inflammatory Activity : Compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Properties : Research indicates that derivatives of isoindole compounds exhibit antioxidant activity by scavenging reactive oxygen species (ROS), which could be beneficial in preventing oxidative stress-related diseases .
  • Analgesic Effects : Some isoindole derivatives have demonstrated analgesic properties comparable to well-known pain relievers like aspirin and morphine. This highlights their potential as new analgesic agents .

Therapeutic Potential

The therapeutic applications of this compound can be categorized as follows:

Pain Management

Due to its analgesic properties, this compound could be developed into new pain management therapies, particularly for chronic pain conditions.

Anti-inflammatory Drugs

The ability to inhibit COX enzymes positions this compound as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) that may have fewer side effects than existing options.

Antioxidant Supplements

Given its antioxidant capabilities, it may also serve as a dietary supplement for reducing oxidative stress in various health conditions.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

StudyFocusFindings
Synthesis and Biological EvaluationNew isoindole derivatives showed COX inhibitory activity and antioxidant properties.
Structure Activity RelationshipIdentified key structural features that enhance biological activity against COX enzymes.
Pharmacological PropertiesConfirmed low cytotoxicity and potential for further development as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone involves its interaction with specific molecular targets and pathways. The isoindoline moiety in the compound is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone can be compared with other similar compounds, such as:

    4-(1,3-Dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride: This compound has a similar isoindoline moiety but differs in the attached functional groups and overall structure.

    Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate: Another isoindoline derivative with different substituents and applications.

    O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl): This compound belongs to the class of phthalimides and shares structural similarities with this compound.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Biological Activity

1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone, also known as a derivative of isoindole, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C16H15NO\text{C}_{16}\text{H}_{15}\text{N}\text{O}

It is synthesized through various methods involving the reaction of isoindole derivatives with phenylacetone or similar reagents. The synthesis typically involves condensation reactions followed by purification techniques such as recrystallization or chromatography to obtain the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds related to isoindoles exhibit significant antimicrobial properties. For instance, derivatives of isoindole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . A disk diffusion method was employed to assess the antimicrobial activity, revealing that certain derivatives possess Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)
6aS. aureus10
6bE. coli15

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Studies demonstrate that this compound can induce apoptosis in leukemia cells, with IC50 values indicating effective cytotoxicity. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .

Cell LineIC50 (µM)
RPMI-82265
HL-607

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of various isoindole derivatives, this compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production in cancer cells. This mechanism underscores its potential application in cancer therapy.

Properties

IUPAC Name

1-[4-(1,3-dihydroisoindol-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12(18)13-6-8-16(9-7-13)17-10-14-4-2-3-5-15(14)11-17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODBUAYIIUXCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356978
Record name 1-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77820-60-1
Record name 1-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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